5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, an isoxazole ring, and a tetrahydropyran ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of the tetrahydropyran ring can be achieved through several methods, including cyclization reactions . However, the specific synthesis pathway for this compound is not found in the available literature.
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The benzothiazole ring and the isoxazole ring are aromatic heterocycles, which contribute to the stability of the molecule. The tetrahydropyran ring is a saturated heterocycle, which may influence the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature. However, based on its structure, it can be inferred that it might undergo reactions typical of benzothiazoles, isoxazoles, and tetrahydropyrans .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature. However, the presence of multiple functional groups and rings in its structure suggests that it might have unique properties .
Mechanism of Action
The mechanism of action of this compound is not specified in the available literature. However, it’s worth noting that similar compounds have been used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available literature. However, it’s important to handle all chemical compounds with care and appropriate safety measures .
Future Directions
The future directions for this compound are not explicitly mentioned in the available literature. However, given the interest in benzothiazole derivatives in medicinal chemistry, this compound could potentially be explored for its biological activities .
Properties
IUPAC Name |
5-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13-22-17-10-15(5-6-19(17)28-13)26-12-16-11-18(23-27-16)20(24)21-8-7-14-4-2-3-9-25-14/h5-6,10-11,14H,2-4,7-9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRODJHVUFJSMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)OCC3=CC(=NO3)C(=O)NCCC4CCCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.